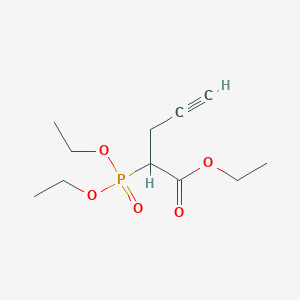
Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate
Vue d'ensemble
Description
Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate, also known as DEPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DEPP belongs to the class of organophosphorus compounds and is widely used as a precursor in the synthesis of various other compounds.
Applications De Recherche Scientifique
Synthesis of Alkynes : Diethyl (dichloromethyl)phosphonate, a related compound, is used in synthesizing alkynes like (4-methoxyphenyl)ethyne (Marinetti & Savignac, 2003).
Intermediate in Pharmaceutical Synthesis : 2-Diethoxyphosphoryl-4-nitroalkanoates, similar in structure to Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate, serve as versatile intermediates for synthesizing α-alkylidene-γ-lactones and lactams, which have potential pharmaceutical applications (Blaszczyk, Krawczyk, & Janecki, 2004).
Preparation of Cyclopentenecarboxylates : An efficient method for preparing 2-diethoxyphosphoryl-6-oxohexanoates, which can be applied to the preparation of cyclopentenecarboxylates, demonstrates the utility of such compounds in organic synthesis (Krawczyk & Albrecht, 2008).
Synthesis of Nitrogen Heterocycles : Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate, a structurally related compound, is used in synthesizing difluoromethylphosphonate-substituted nitrogen heterocycles, important in various chemical processes (Pasternak, Golubev, Peregudov, & Chkanikov, 2000).
Synthesis of Phosphoryl Quinolinones : The synthesis of various 3-phosphorylquinolin-4-ones and naphthyridin-4-ones using ethyl 2-chlorobenzoates and diethyl methylphosphonates highlights the versatility of these compounds in complex organic syntheses (Kędzia, Modranka, & Janecki, 2011).
Synthesis of Enantiomerically Pure Compounds : A domino Michael-Knoevenagel condensation reaction for synthesizing optically active 3-diethoxyphosphoryl-2-oxocyclohex-3-enecarboxylates demonstrates the application in stereoselective synthesis (Albrecht, Richter, Vila, Krawczyk, & Jørgensen, 2009).
Role in Nef Reactions : The compound (2R*,3R*,4R*)-tert-Butyl 2-(diethoxyphosphoryl)-4-nitro-3-(4-nitrophenyl)pentanoate is a key substrate for spontaneous Nef reactions, a type of organic reaction (Krawczyk, Albrecht, Wojciechowski, & Wolf, 2006).
Antibiotic Synthesis : An efficient synthesis method for antibiotic SF-2312 (3-dihydroxyphosphoryl-1,5-dihydroxy-2-pyrrolidone) from similar compounds indicates potential pharmaceutical applications (Hanaya & Itoh, 2010).
Friedel-Crafts Alkylation : A study on Lewis acid-catalyzed Friedel-Crafts alkylation using ethyl 2-(diethoxyphosphoryl)acrylate demonstrates its role in organic synthesis (Tarasenko & Beletskaya, 2016).
Synthesis of Thymidine Analogues : The synthesis of enantiomerically pure thymidine analogues using a building block approach showcases the compound's utility in nucleoside analog synthesis (Arnone, Bravo, Frigerio, Mele, Vergani, & Viani, 1999).
Propriétés
IUPAC Name |
ethyl 2-diethoxyphosphorylpent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h1,10H,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKSHEFROALUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#C)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402537 | |
| Record name | Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate | |
CAS RN |
26199-74-6 | |
| Record name | Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl α-propargylphosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)
![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)
![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)







